3-Bromo-2-chloro-6-fluorophenacyl bromide
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Overview
Description
3-Bromo-2-chloro-6-fluorophenacyl bromide, also known as 2-Bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone, is a chemical compound with the CAS Number: 1805575-98-7 . It has a molecular weight of 330.38 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethan-1-one . The InChI code for this compound is 1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . More detailed physical and chemical properties could not be found in the web search results.Scientific Research Applications
Synthesis and Antibacterial Activity : A study conducted by Uwabagira, Sarojini, and Poojary (2018) involved the synthesis of a new compound using precursors including 4-fluorophenacyl bromide. This compound exhibited notable in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018).
Chemoselective Functionalization : Stroup, Szklennik, Forster, and Serrano-Wu (2007) described the chemoselective functionalization of a compound related to 3-Bromo-2-chloro-6-fluorophenacyl bromide, demonstrating the compound's versatility in chemical synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Fluorine-18 Labeling of Proteins : Kilbourn, Dence, Welch, and Mathias (1987) developed fluorine-18-labeled reagents, including 4-[18F]fluorophenacyl bromide, for covalent attachment of fluorine-18 to proteins. This method was efficient and yielded high purity in labeled proteins, indicating its potential in biological and medical research (Kilbourn, Dence, Welch, & Mathias, 1987).
Synthesis of Novel Fused Derivatives : Sonyanaik, Sakram, Shyam, Madhu, and Govan (2018) reported the synthesis of novel fused derivatives involving 2-chloro-4-fluorophenyl phenacyl bromide. These compounds demonstrated pronounced antibacterial and antifungal activities, underscoring the chemical's potential in drug development (Sonyanaik, Sakram, Shyam, Madhu, & Govan, 2018).
Synthesis of 1,2,4-Triazole Derivatives and Antitumor Activity : Bhat, Poojary, Prasad, Naik, and Holla (2009) synthesized a series of triazole derivatives using 3-(2,4-dichloro-5-fluorophenyl) phenacyl bromides. Some of these compounds exhibited moderate to excellent growth inhibition against various cancer cell lines, suggesting their potential in cancer therapy (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Synthesis of 1,2,4-Triazolo[3,4-b]thiazole Derivatives and Antimicrobial Activity : Bhat and Holla (2004) synthesized 1,2,4-Triazolo[3,4-b]thiazole derivatives by a multi-component reaction involving 2,4-dichloro-5-fluorophenacyl bromide. The compounds showed significant antimicrobial activity against bacterial and fungal strains (Bhat & Holla, 2004).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P308+P313 (IF exposed or concerned: Get medical advice/attention) .
Properties
IUPAC Name |
2-bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOVEUPYIWFSHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CBr)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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